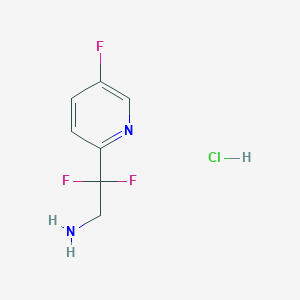

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

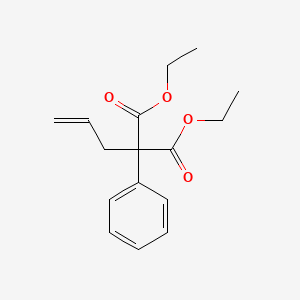

“2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride” is a chemical compound with the IUPAC name 2,2-difluoro-2-(5-fluoropyridin-2-yl)ethanamine hydrochloride . It has a molecular weight of 212.6 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, is a topic of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7F3N2.ClH/c8-5-1-2-6(12-3-5)7(9,10)4-11;/h1-3H,4,11H2;1H .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 212.6 .Aplicaciones Científicas De Investigación

Fluorinating Agents and Reactions

Fluorinated compounds, like 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine; hydrochloride, are crucial in the synthesis of organofluorine compounds. For example, F-propene and dialkylamines' reaction products, which could be conceptually similar to the target compound, serve as efficient fluorinating agents for alcohols and carboxylic acids, offering an alternative to the Yarovenko reagent due to their easier preparation and higher stability (A. Takaoka et al., 1979). Additionally, fluorinated pyridines, akin to the compound of interest, have been utilized for regiospecific CC bond formation in pyridines, showcasing their potential in synthetic organic chemistry (Chu-Yi Yu et al., 1999).

Development and Historical Perspective

The development of N-F fluorinating agents, which are related to the functionality of fluorinated amines, highlights the importance of fluorine in organic synthesis. These agents, due to their easy handling and unique reactivity, have become indispensable in the synthesis of fluorinated organic compounds (T. Umemoto et al., 2021). The historical perspective on the use of fluorinating agents demonstrates the evolving nature of fluorine chemistry and its significant impact on drug development and material science.

Applications in Material Science

The synthesis of fluorinated polymers and copolymers, which could potentially involve compounds like 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine; hydrochloride, plays a crucial role in material science. These fluoropolymers exhibit unique properties such as high resistance to solvents, acids, and bases, making them suitable for various applications, including coatings, insulation materials, and in the aerospace industry (B. Améduri, 2009).

Novel Synthetic Methods

Innovations in synthetic methods involving fluorinated compounds have led to the development of new protocols for creating complex organic molecules. For instance, the reaction of enamines with Selectfluor under mild conditions opens up straightforward routes to difluorinated carbonyl compounds, showcasing the versatility of fluorine chemistry in enhancing synthetic methodologies (W. Peng & J. Shreeve, 2005).

Safety and Hazards

Direcciones Futuras

Fluoropyridines, such as “2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride”, have potential applications in various biological fields . They are of special interest as potential imaging agents . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

Propiedades

IUPAC Name |

2,2-difluoro-2-(5-fluoropyridin-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-5-1-2-6(12-3-5)7(9,10)4-11;/h1-3H,4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGOQLSPFZIAPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(CN)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid](/img/structure/B2771350.png)

![Prop-2-enyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771351.png)

![2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2771358.png)

![[(5-Chlorobenzoxazol-2-yl)thio]acetic acid](/img/structure/B2771361.png)

![2-[(Benzyloxy)methyl]benzoic acid](/img/structure/B2771365.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)

![4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide](/img/structure/B2771371.png)